

An In-depth Technical Guide to 4-(Cyclohexylamino)butane-1-sulfonic Acid (CABS)

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Compound of Interest

Compound Name: 4-(Cyclohexylamino)butane-1-sulfonic acid

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Abstract

4-(Cyclohexylamino)butane-1-sulfonic acid, commonly known by its synonym CABS, is a zwitterionic buffer agent utilized in biochemistry and molecular biology. Its primary function is to maintain a stable pH in the alkaline range, typically between 10.0 and 11.4.^{[1][2]} This guide provides a comprehensive overview of the known chemical and physical properties of CABS, discusses its applications, and presents a general protocol for its use in laboratory settings. While its direct biological activity or involvement in specific signaling pathways is not extensively documented, its role as a pH-stabilizing agent is critical for a wide range of biochemical assays and experiments.

Chemical and Physical Properties

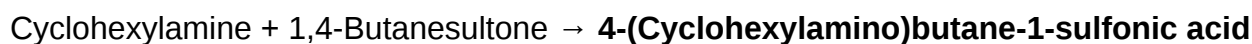
4-(Cyclohexylamino)butane-1-sulfonic acid is a white solid compound.^{[1][2]} Its structure features a sulfonic acid group and a secondary amine, which gives it its zwitterionic character at physiological pH. The key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	161308-34-5	[2]
Molecular Formula	C ₁₀ H ₂₁ NO ₃ S	[2][3]
Molecular Weight	235.34 g/mol	[1][2]
pKa (at 25°C)	10.7	[1][2]
Effective pH Range	10.0 - 11.4	[1][2]
Appearance	Solid	[1][2]
Water Solubility	0.176 g/mL (clear, colorless solution)	[1][2]
Density (Predicted)	1.17 ± 0.1 g/cm ³	[1][2]
LogP (at 20°C, pH 7-13)	-2	[1][2]
Melting Point	≥300 °C (Characteristic of related buffers like CHES)	[4]
SMILES	C(S(=O)(=O)CCCCNC1CCCCC1	[1][3]
InChIKey	XNPKNHHFCKSMRV-UHFFFAOYSA-N	[1][2]

Synthesis and Preparation

While specific, detailed synthesis protocols for **4-(cyclohexylamino)butane-1-sulfonic acid** are not readily available in the provided search results, a plausible synthetic route can be inferred from the synthesis of similar compounds. For instance, the synthesis of 4-(succinimido)-1-butane sulfonic acid involves the reaction of succinimide with 1,4-butanedisulfone.^{[5][6]} A similar nucleophilic ring-opening of 1,4-butanedisulfone with cyclohexylamine would yield the target compound.

Proposed Reaction Scheme:



This reaction provides a straightforward and efficient method for preparing this class of sulfonic acid buffers.

Applications in Research

The primary application of **4-(Cyclohexylamino)butane-1-sulfonic acid** is as a biological buffer. Buffers are essential in biological research to maintain a constant pH, as many cellular processes and enzyme activities are highly pH-dependent.^{[7][8]} With a pKa of 10.7, CABS is particularly useful for experiments requiring a stable, high-pH environment, such as certain enzyme assays or electrophoretic procedures.^{[1][2]}

The high melting point and stability of related cyclohexylamine-based buffers suggest that CABS is a robust choice for experiments conducted at elevated temperatures.^[4] Its high water solubility further enhances its utility in aqueous experimental systems.^{[1][2]}

Experimental Protocols: Buffer Preparation

The preparation of a buffer solution with a specific pH involves using the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the conjugate base to the weak acid concentrations.

Henderson-Hasselbalch Equation:

$$\text{pH} = \text{pKa} + \log \left(\frac{[\text{A}^-]}{[\text{HA}]} \right)$$

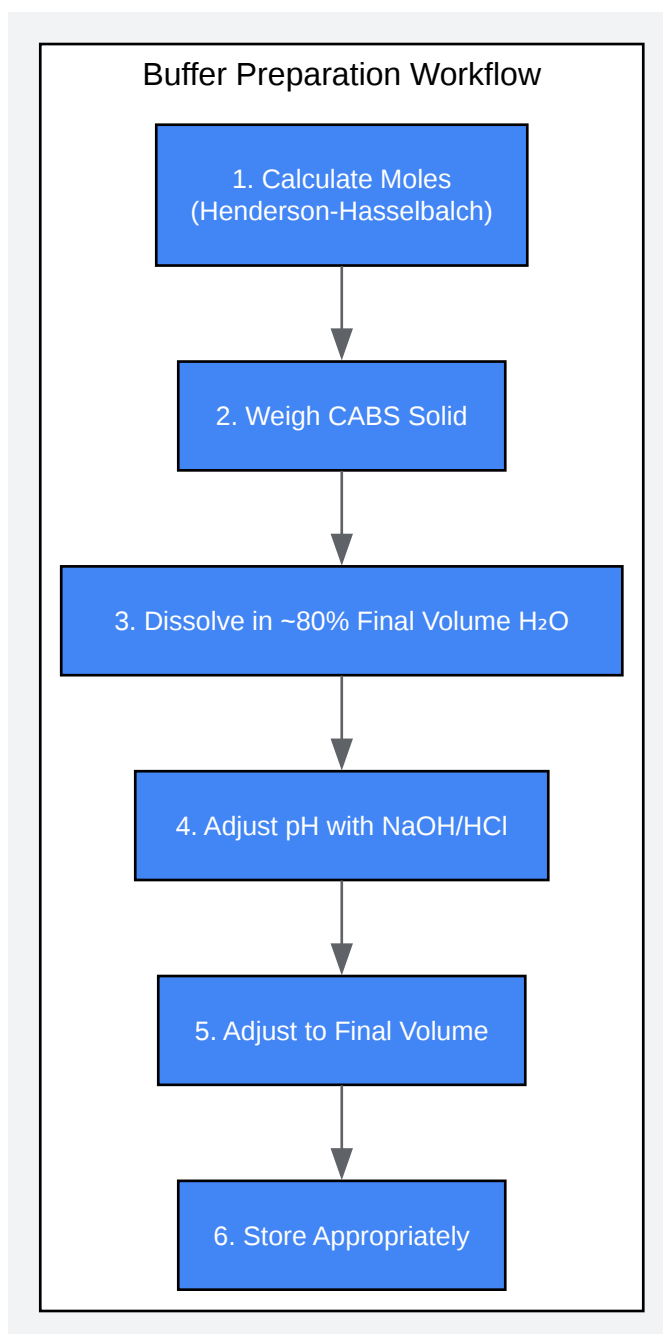
Where:

- pH is the desired pH of the buffer.
- pKa is the acid dissociation constant of the buffer (10.7 for CABS).
- $[\text{A}^-]$ is the molar concentration of the conjugate base (the deprotonated form).
- $[\text{HA}]$ is the molar concentration of the weak acid (the protonated form).

Protocol for Preparing 1 L of 0.1 M CABS Buffer, pH 10.5:

- Calculation:

- Rearrange the Henderson-Hasselbalch equation to determine the required ratio of base to acid.
- $10.5 = 10.7 + \log ([A^-] / [HA])$
- $-0.2 = \log ([A^-] / [HA])$
- $10^{-0.2} = [A^-] / [HA] \approx 0.631$
- Since $[A^-] + [HA] = 0.1 \text{ M}$, you can solve for the individual concentrations.
- Weighing:
 - Weigh out the appropriate amount of CABS solid (Molecular Weight = 235.34 g/mol). For 1 L of 0.1 M solution, this is 23.534 g.
- Dissolving:
 - Dissolve the CABS powder in approximately 800 mL of deionized water.
- pH Adjustment:
 - Place the solution on a magnetic stirrer with a calibrated pH probe.
 - Slowly add a strong base (e.g., 1 M NaOH) to titrate the solution until the pH reaches 10.5. The addition of NaOH converts the protonated form (HA) to the deprotonated form (A^-) until the desired pH is achieved.
- Final Volume Adjustment:
 - Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
- Storage:
 - Store the buffer solution at room temperature or refrigerated, depending on the experimental requirements.



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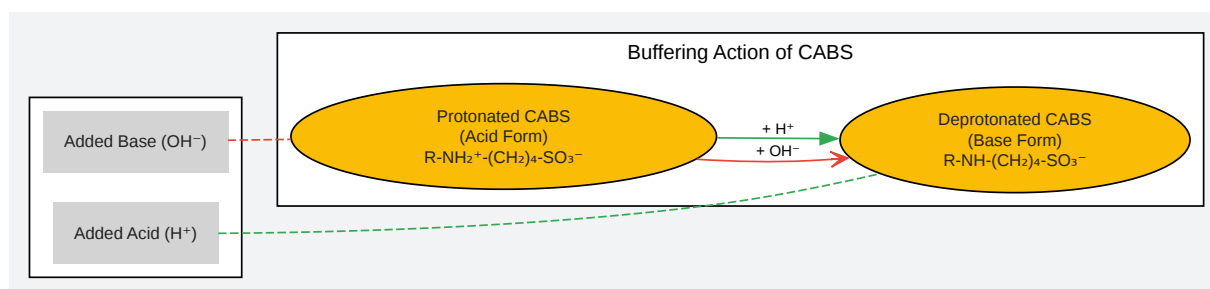
Caption: Workflow for preparing a CABS buffer solution.

Biological Activity and Signaling Pathways

Currently, there is limited information available regarding the specific biological activity of **4-(cyclohexylamino)butane-1-sulfonic acid** beyond its function as a buffering agent. It is generally considered to be biologically inert in the context of the experiments in which it is

used. Its purpose is to provide a stable chemical environment without interfering with the biological components of the system, such as enzymes or proteins.

No studies were identified that implicate CABS directly in cellular signaling pathways. Its utility lies in its chemical properties for pH control rather than any specific interaction with biological molecules to elicit a downstream effect.



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